molecular formula C17H15NO3S B12957384 1-Methylisoquinolin-3-yl 4-methylbenzenesulfonate

1-Methylisoquinolin-3-yl 4-methylbenzenesulfonate

Cat. No.: B12957384
M. Wt: 313.4 g/mol
InChI Key: TYFXQVVNIIVZLR-UHFFFAOYSA-N
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Description

1-Methylisoquinolin-3-yl 4-methylbenzenesulfonate is an organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a methyl group attached to the isoquinoline ring and a methylbenzenesulfonate group

Preparation Methods

The synthesis of 1-Methylisoquinolin-3-yl 4-methylbenzenesulfonate can be achieved through several synthetic routes. One common method involves the reaction of 1-methylisoquinoline with 4-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Methylisoquinolin-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinoline compounds.

Scientific Research Applications

1-Methylisoquinolin-3-yl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties has shown promise in the treatment of various diseases. Its derivatives are being investigated for their potential as therapeutic agents.

    Industry: The compound is used in the production of dyes, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methylisoquinolin-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives being studied .

Comparison with Similar Compounds

1-Methylisoquinolin-3-yl 4-methylbenzenesulfonate can be compared with other isoquinoline derivatives such as:

  • 3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one
  • 3-Hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one

These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the methylbenzenesulfonate group in this compound imparts unique chemical properties, making it distinct from other isoquinoline derivatives .

Properties

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

(1-methylisoquinolin-3-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C17H15NO3S/c1-12-7-9-15(10-8-12)22(19,20)21-17-11-14-5-3-4-6-16(14)13(2)18-17/h3-11H,1-2H3

InChI Key

TYFXQVVNIIVZLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C(=N2)C

Origin of Product

United States

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